molecular formula C5H7IN2 B3254604 5-iodo-1,2-dimethyl-1H-imidazole CAS No. 24134-13-2

5-iodo-1,2-dimethyl-1H-imidazole

Cat. No.: B3254604
CAS No.: 24134-13-2
M. Wt: 222.03 g/mol
InChI Key: QCFMEKAGZPKEPG-UHFFFAOYSA-N
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Description

Contextualizing 5-Iodo-1,2-dimethyl-1H-imidazole within Halogenated Imidazole (B134444) Chemistry

Halogenated imidazoles are a significant class of heterocyclic compounds characterized by an imidazole ring substituted with one or more halogen atoms. The imidazole ring itself, a five-membered heterocycle with two nitrogen atoms, is a fundamental structure in many biologically active molecules, including the amino acid histidine and numerous pharmaceuticals. cymitquimica.comnih.gov Halogenation of this ring significantly modifies its electronic properties and reactivity.

The presence of a halogen, such as iodine in this compound, introduces several key features:

Reactivity : The carbon-halogen bond provides a reactive site for various chemical transformations. The iodine atom, in particular, is an excellent leaving group, making iodoimidazoles valuable precursors in cross-coupling reactions for the formation of new carbon-carbon and carbon-heteroatom bonds. google.com

Biological Activity : The introduction of halogens can enhance the lipophilicity of a molecule, potentially improving its ability to cross biological membranes. This is a common strategy in medicinal chemistry to modulate the pharmacokinetic properties of a drug candidate.

Within this context, this compound is a specific example where the imidazole core is further modified by two methyl groups at the 1 and 2 positions. These methyl groups also influence the molecule's properties, primarily through steric and electronic effects, adding to the chemical diversity and utility of the halogenated imidazole scaffold.

Historical Trajectory and Evolution of Research on this compound and Related Iodoimidazoles

The study of imidazoles dates back to the 19th century with early synthesis methods like the Debus synthesis (1858), which involved reacting glyoxal, formaldehyde, and ammonia. nih.govpharmaguideline.com The synthesis of halogenated imidazoles, including iodoimidazoles, evolved from these foundational methods.

Early methods for iodination often involved harsh reagents and conditions. For instance, the use of iodine monochloride was a known method, but its strong oxidizing nature, corrosiveness, and the generation of toxic byproducts made it unsuitable for large-scale and environmentally friendly production. google.com

Over time, research has focused on developing milder, more efficient, and "greener" synthetic protocols. A significant advancement has been the use of molecular iodine as a catalyst in one-pot syntheses. researchgate.net These methods offer several advantages, including operational simplicity, the use of inexpensive and non-toxic reagents, and high yields of the desired substituted imidazole products. researchgate.netresearchgate.net Modern synthetic strategies often employ a multicomponent approach, reacting an aldehyde, an amine source like ammonium (B1175870) acetate, and other building blocks in the presence of an iodine catalyst. researchgate.netchemrxiv.org

The evolution of these synthetic routes is summarized below:

Synthetic EraCommon ReagentsKey Characteristics
Early Methods Iodine monochloride, Potassium chlorideHarsh conditions, strong oxidizers, toxic byproducts. google.com
Intermediate Methods Reduction of di- or tri-iodo speciesRequired reducing agents, generated waste. google.com
Modern Catalytic Methods Molecular Iodine (I₂), DMSO/I₂Mild conditions, high atom economy, one-pot synthesis, environmentally benign. researchgate.netgaylordchemical.com

While specific historical data on the synthesis of this compound is not extensively documented in seminal literature, its preparation falls under the umbrella of these evolving general methods for creating substituted iodoimidazoles.

Significance of Iodo-Substitution in this compound for Synthetic and Theoretical Investigations

The iodine atom at the 5-position of the 1,2-dimethyl-1H-imidazole ring is of paramount importance for both practical synthesis and theoretical understanding.

Synthetic Significance: The primary synthetic utility of the iodo-group in this context is its function as a versatile handle for further molecular elaboration. Iodo-substituted aromatics and heterocycles are key substrates in a wide array of transition-metal-catalyzed cross-coupling reactions. These reactions allow for the precise construction of complex molecular architectures from simpler precursors.

Cross-Coupling Reactions : Iodoimidazoles can readily participate in reactions like the Suzuki, Heck, and Sonogashira couplings. For example, 4-iodo-1H-imidazole is noted for its utility in introducing imidazole moieties into different molecules via the Suzuki reaction. google.com This capability is crucial for building the complex scaffolds often found in pharmaceuticals and functional materials.

Precursor for Biologically Active Molecules : The imidazole nucleus is a core component of many drugs. nih.govpharmaguideline.com The ability to use iodoimidazoles as building blocks allows medicinal chemists to synthesize libraries of novel compounds for biological screening. For instance, a 4,5-diiodoimidazole derivative served as a key intermediate in the synthesis of potential enzyme inhibitors. orgsyn.org

Theoretical Significance: From a theoretical and computational standpoint, the iodo-substitution provides a valuable probe for understanding chemical principles.

Reaction Mechanism Studies : The reactivity of the C-I bond can be studied to elucidate the mechanisms of substitution and coupling reactions. Computational studies on the reaction of iodine and methyl iodide with gold-imidazole complexes have provided insights into bonding and reactivity, highlighting the role of the halogen in these processes. acs.org

Understanding Non-Covalent Interactions : Iodine is known to form halogen bonds, a type of non-covalent interaction that is increasingly recognized as a powerful tool in crystal engineering and supramolecular chemistry. The study of iodoimidazoles can contribute to a deeper understanding of these interactions and their role in directing molecular assembly.

Probing Electronic Structure : The large and polarizable nature of the iodine atom significantly influences the electronic landscape of the imidazole ring. Theoretical calculations on iodo-substituted imidazoles can help rationalize their reactivity patterns and photophysical properties, which is relevant for applications like fluorescent probes for cell imaging. nih.gov

The table below summarizes the properties of related iodoimidazole compounds, providing context for the characteristics of this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key FeatureCAS Number
This compound C₅H₇IN₂221.96Target compound of interest. uni.lu113339-99-8 msesupplies.com
5-Iodo-1-methyl-1H-imidazole C₄H₅IN₂208.00Lacks the 2-methyl group. cymitquimica.com71759-88-1 cymitquimica.com
2-Iodo-1-methyl-1H-imidazole C₄H₅IN₂208.00Iodine at position 2. sigmaaldrich.com37067-95-1 sigmaaldrich.com
4(5)-Iodo-1H-imidazole C₃H₃IN₂193.97Unsubstituted at nitrogen atoms. medchemexpress.com71759-89-2 bldpharm.com
4,5-Diiodo-1H-imidazole C₃H₂I₂N₂319.87Contains two iodine atoms. orgsyn.org69246-62-0

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-1,2-dimethylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7IN2/c1-4-7-3-5(6)8(4)2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFMEKAGZPKEPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodologies for the Synthesis of 5 Iodo 1,2 Dimethyl 1h Imidazole

Regioselective Iodination Strategies for 1,2-Dimethyl-1H-imidazole Precursors

The direct iodination of 1,2-dimethyl-1H-imidazole presents a regioselectivity challenge due to the presence of multiple reactive sites on the imidazole (B134444) ring. However, several methods have been developed to selectively introduce an iodine atom at the desired C5 position.

Direct Halogenation Protocols using N-Halosuccinimides or Related Reagents

N-Iodosuccinimide (NIS) is a widely used and effective reagent for the electrophilic iodination of aromatic and heteroaromatic compounds. organic-chemistry.org The reaction of 1,2-dimethyl-1H-imidazole with NIS, often in the presence of a catalytic amount of an acid or a Lewis acid, can lead to the formation of 5-iodo-1,2-dimethyl-1H-imidazole. The regioselectivity of this reaction is influenced by the electronic properties of the imidazole ring, with the C5 position being generally more susceptible to electrophilic attack in 1,2-disubstituted imidazoles. The use of N-halosuccinimides in trifluoromethanesulfonic acid or with BF3-H2O has been shown to be effective for the halogenation of deactivated aromatic compounds. organic-chemistry.org

A study on the halogenation of N-heterocycles utilized N,N'-dihalo-5,5-dimethylhydantoins, activated by a strong Brønsted acid, for mono- or di-halogenation of imidazoles, pyrazoles, and indoles. researchgate.net This method offers a switchable process to control the degree of halogenation. researchgate.net Another approach involves the use of ammonium (B1175870) nitrate (B79036) or iron(III) chloride in acetonitrile (B52724) with N-halosuccinimides for a mild and efficient halogenation of aromatic compounds. researchgate.net

Reagent SystemKey FeaturesReference
N-Iodosuccinimide (NIS)/Trifluoroacetic acidMild conditions, excellent yields, short reaction times for substituted aromatics. organic-chemistry.org organic-chemistry.org
N-Halosuccinimides/Trifluoromethanesulfonic acid or BF3-H2OEffective for deactivated aromatics. organic-chemistry.org organic-chemistry.org
N,N'-Dihalo-5,5-dimethylhydantoins/Brønsted acidSwitchable mono- or di-halogenation of N-heterocycles. researchgate.net researchgate.net
N-Halosuccinimides/NH4NO3 or FeCl3 in AcetonitrileMild and efficient halogenation of aromatic compounds. researchgate.net researchgate.net

Iodine-Mediated Cyclization and Aromatization Approaches

Iodine can act as both an iodinating and an oxidizing agent in the synthesis of substituted imidazoles. nih.govacs.org These methods typically involve the cyclization of acyclic precursors in the presence of molecular iodine. One such approach describes an iodine-promoted cyclization reaction to synthesize a variety of substituted imidazoles in moderate to very good yields. nih.govacs.org This methodology is scalable, operates under metal-free conditions, and utilizes readily available starting materials. nih.govacs.org

Another strategy involves the iodine-mediated oxidative [4+1] cyclization of enamines with a nitrogen source to form imidazole derivatives. nih.govacs.org While not directly producing this compound, these methods highlight the utility of iodine in constructing the imidazole ring itself, which could be adapted for the synthesis of the target compound.

Synthesis of this compound via Heterocyclic Annulation

Heterocyclic annulation provides an alternative route to this compound, where the imidazole ring is constructed with the iodine atom already incorporated into one of the building blocks. This can offer greater control over the regiochemistry of the final product. For instance, a novel annulation reaction of two enamine molecules with iodine under basic conditions has been established to form 4-functionalized imidazolium (B1220033) salts, where iodine acts as both an iodinating reagent and a Lewis acid catalyst. researchgate.net

Flow Chemistry and Continuous Processing Techniques for this compound Synthesis

Flow chemistry has emerged as a powerful tool for the synthesis of chemical compounds, offering advantages such as improved safety, scalability, and process control. A continuous flow process for the selective mono- and di-iodination of the imidazole backbone has been developed using a multi-jet oscillating disk (MJOD) flow reactor. rsc.org This process utilizes N,N′-1,3-diiodo-5,5-dimethylhydantoin as the iodinating reagent and allows for high mass-time yields. rsc.org The continuous flow synthesis can be concatenated with continuous flow liquid-liquid extraction for work-up and purification, enabling the production of iodo-imidazoles at a significant scale. rsc.org

ParameterValueReference
Production Capacity (4(5)-iodo-1H-imidazole HCl salt)95 g day⁻¹ rsc.org
Production Capacity (4,5-diiodo-1H-imidazole)295 g day⁻¹ rsc.org

Green Chemistry Considerations in the Production of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of imidazole synthesis, several green approaches have been reported. These include the use of water as a solvent, biodegradable catalysts, and energy-efficient reaction conditions. nih.govtandfonline.comijpsr.com For example, the use of lemon juice as a natural, biodegradable catalyst has been demonstrated for the one-pot synthesis of triaryl-imidazole derivatives. researchgate.net Similarly, ionic liquids have been employed as recyclable catalysts for the synthesis of 1H-imidazole derivatives under ultrasonic irradiation, offering high yields and short reaction times. tandfonline.com

While not always directly applied to the synthesis of this compound, these green methodologies for imidazole synthesis highlight a trend towards more environmentally benign synthetic routes. asianpubs.orgresearchgate.net The adoption of such principles, for instance by using water as a solvent in iodine-mediated reactions or employing recyclable catalysts, could significantly improve the environmental footprint of this compound production. nih.gov

Chemical Reactivity and Mechanistic Investigations of 5 Iodo 1,2 Dimethyl 1h Imidazole

Transition Metal-Catalyzed Cross-Coupling Reactions of 5-Iodo-1,2-dimethyl-1H-imidazole

The carbon-iodine bond in this compound is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis, offering efficient and selective methods for constructing complex molecules.

Palladium-Catalyzed C-C Bond Forming Reactions (Suzuki, Sonogashira, Heck)

Palladium catalysts are exceptionally effective in mediating the formation of carbon-carbon bonds. nih.govrsc.org The primary reactions involving this compound in this category are the Suzuki, Sonogashira, and Heck reactions. rsc.orgmasterorganicchemistry.com

The Suzuki reaction involves the coupling of the iodoimidazole with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.

The Sonogashira reaction facilitates the coupling of this compound with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically co-catalyzed by a copper(I) salt and proceeds in the presence of a palladium complex and an amine base. organic-chemistry.org It provides a direct route to alkynyl-substituted imidazoles, which are important scaffolds in medicinal chemistry and materials science.

The Heck reaction creates a new carbon-carbon bond by coupling the iodoimidazole with an alkene. masterorganicchemistry.com This process is catalyzed by a palladium complex and requires a base to neutralize the hydrogen halide formed during the reaction. The Heck reaction is a powerful tool for the vinylation of aryl and heteroaryl halides.

The general catalytic cycle for these palladium-catalyzed reactions typically involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), or migratory insertion (for Heck), and reductive elimination. grafiati.com In the oxidative addition step, the palladium(0) catalyst inserts into the carbon-iodine bond of the iodoimidazole. This is followed by the reaction with the coupling partner and subsequent reductive elimination to yield the final product and regenerate the palladium(0) catalyst.

ReactionCoupling PartnerCatalyst SystemKey Features
SuzukiOrganoboron Reagent (e.g., boronic acid)Pd(0) complex, BaseMild conditions, high functional group tolerance.
SonogashiraTerminal AlkynePd(0) complex, Cu(I) salt, BaseDirect alkynylation of the imidazole (B134444) ring. wikipedia.orgorganic-chemistry.org
HeckAlkenePd(0) complex, BaseVinylation of the imidazole ring. masterorganicchemistry.com

Copper-Catalyzed C-Heteroatom Bond Formations

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed methods for the formation of carbon-heteroatom bonds. rsc.orgrsc.org In the context of this compound, copper catalysis is particularly relevant for creating C-N and C-S bonds. These reactions, often referred to as Ullmann-type couplings, typically involve the reaction of the iodoimidazole with a nucleophile, such as an amine or a thiol, in the presence of a copper catalyst and a base. The use of copper nanoparticles as catalysts has also been explored, demonstrating good catalytic activity in the arylation of nitrogen-containing heterocycles. rsc.org

Other Metal-Catalyzed Coupling Transformations

Besides palladium and copper, other transition metals can also catalyze coupling reactions involving aryl iodides. For instance, nickel and rhodium complexes have been shown to be effective catalysts for various C-C and C-heteroatom bond-forming reactions. acs.org While specific examples with this compound are less documented, the general reactivity of aryl iodides suggests its potential as a substrate in these transformations. These alternative metal catalysts can sometimes offer different reactivity profiles and may be advantageous for specific synthetic applications.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the this compound Scaffold

Nucleophilic aromatic substitution (SNA) is a fundamental reaction class for the functionalization of aromatic and heteroaromatic rings. researchgate.net In a typical SNAr reaction, a nucleophile replaces a leaving group on an aromatic ring that is activated by electron-withdrawing groups. While the dimethylated imidazole ring is electron-rich, the presence of the iodine atom can still facilitate SNAr reactions under certain conditions, particularly with strong nucleophiles.

The mechanism of a classical SNAr reaction proceeds through a two-step addition-elimination sequence, involving the formation of a Meisenheimer-like intermediate. However, recent studies have also identified concerted SNAr pathways where the bond formation and bond breaking occur in a single step. researchgate.net The feasibility of an SNAr reaction on the this compound scaffold would depend on the nature of the nucleophile and the reaction conditions. For instance, powerful nucleophiles might be capable of displacing the iodide ion, leading to the formation of a new bond at the C5 position.

Formation and Reactivity of Organometallic Species Derived from this compound (e.g., Lithiated or Grignard Reagents)

The iodine atom in this compound can be exchanged with a metal, such as lithium or magnesium, to form highly reactive organometallic intermediates. This transformation is typically achieved through reaction with an organolithium reagent (e.g., n-butyllithium) or magnesium metal. The resulting lithiated or Grignard reagents are powerful nucleophiles and can react with a wide variety of electrophiles.

For example, treatment of this compound with n-butyllithium at low temperatures would generate the corresponding 5-lithio-1,2-dimethyl-1H-imidazole. This intermediate can then be quenched with electrophiles like aldehydes, ketones, or carbon dioxide to introduce new functional groups at the C5 position. Similarly, the formation of a Grignard reagent would open up another avenue for functionalization. These organometallic species are crucial tools for the elaboration of the imidazole core.

Radical Reaction Pathways of this compound

The carbon-iodine bond in this compound can also undergo homolytic cleavage to generate a radical intermediate. This can be initiated by heat, light, or a radical initiator. Once formed, the 1,2-dimethyl-1H-imidazol-5-yl radical can participate in various radical reactions, such as addition to double bonds or atom transfer reactions. While radical reactions involving this specific compound are not extensively documented, the general principles of radical chemistry suggest that such pathways are plausible. For instance, in the context of certain transition metal-catalyzed reactions, radical intermediates are sometimes proposed as part of the mechanistic cycle. The study of such radical pathways could unveil new synthetic methodologies for the derivatization of the imidazole scaffold.

Detailed Mechanistic Studies of Transformations Involving the Iodo-Group of this compound

The iodine atom at the C5 position of this compound serves as a versatile handle for introducing a wide range of functional groups, primarily through palladium-catalyzed cross-coupling reactions. Detailed mechanistic studies of these transformations have been crucial in optimizing reaction conditions and expanding their synthetic utility.

A cornerstone of these transformations is the Suzuki-Miyaura cross-coupling reaction , which facilitates the formation of a carbon-carbon bond between the imidazole ring and an organoboron compound. libretexts.orgwikipedia.org The generally accepted catalytic cycle for this reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

Table 1: Key Mechanistic Steps in the Suzuki-Miyaura Cross-Coupling of this compound

Step Description Key Intermediates
Oxidative Addition The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) species. libretexts.orgyoutube.com (1,2-dimethyl-1H-imidazol-5-yl)palladium(II) iodide complex
Transmetalation In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the iodide. libretexts.orgwikipedia.org Di-organopalladium(II) complex

| Reductive Elimination | The two organic groups on the palladium center couple, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgyoutube.com | 5-Aryl/Alkyl-1,2-dimethyl-1H-imidazole and Pd(0) |

The reactivity of the electrophile is a significant factor, with iodides generally undergoing oxidative addition more readily than bromides or chlorides. yonedalabs.com The choice of base is also critical and is believed to play a role in the formation of a more nucleophilic borate (B1201080) species, facilitating the transmetalation step. wikipedia.org While the general mechanism is well-established, the exact nature of the ligation state of the palladium atom throughout the cycle is not always fully understood for every ligand system. yonedalabs.com

Beyond the Suzuki-Miyaura reaction, the iodo-group of this compound is a competent coupling partner in several other palladium-catalyzed transformations, including the Sonogashira, Heck, and Stille reactions. Each of these reactions follows a similar catalytic cycle but differs in the nature of the coupling partner and specific mechanistic details.

The Sonogashira coupling enables the formation of a carbon-carbon bond between the imidazole and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically co-catalyzed by a copper(I) salt.

The Heck reaction involves the coupling of the imidazole with an alkene. organic-chemistry.orgwikipedia.org The mechanism proceeds through migratory insertion of the alkene into the palladium-carbon bond, followed by β-hydride elimination. wikipedia.org

The Stille reaction utilizes an organostannane as the coupling partner. libretexts.orgwikipedia.org A key step in this reaction is the transmetalation of the organic group from the tin reagent to the palladium center. libretexts.org

Table 2: Overview of Other Cross-Coupling Reactions Involving this compound

Reaction Coupling Partner Key Mechanistic Features
Sonogashira Coupling Terminal alkyne Employs a palladium catalyst and a copper(I) co-catalyst. The reaction is typically carried out under mild, basic conditions. wikipedia.orgorganic-chemistry.org
Heck Coupling Alkene Involves oxidative addition, migratory insertion of the alkene, and β-hydride elimination. Can be used to form cyclic products in intramolecular variants. organic-chemistry.orgwikipedia.org

| Stille Coupling | Organostannane | Proceeds via oxidative addition, transmetalation from the organotin reagent, and reductive elimination. Organotin reagents are air and moisture stable but are known for their high toxicity. libretexts.orgwikipedia.org |

These detailed mechanistic investigations, often supported by kinetic and computational studies, are vital for the rational design of more efficient and selective synthetic routes to a diverse array of functionalized 1,2-dimethyl-1H-imidazole derivatives.

Advanced Characterization and Computational Studies of 5 Iodo 1,2 Dimethyl 1h Imidazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of 5-iodo-1,2-dimethyl-1H-imidazole. Both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's atomic connectivity and chemical environment.

In the ¹H NMR spectrum of a related compound, 1,2-dimethylimidazole, characteristic signals for the methyl groups and the imidazole (B134444) ring protons are observed. The methyl protons at the N1 position typically appear as a singlet, as do the protons of the methyl group at the C2 position. The protons on the imidazole ring at positions 4 and 5 also produce distinct signals. For this compound, the introduction of the bulky and electronegative iodine atom at the C5 position significantly influences the chemical shifts of the remaining protons and carbons. The proton at the C4 position would be expected to show a downfield shift due to the anisotropic effect of the adjacent iodine atom.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbon atoms of the imidazole ring and the methyl groups resonate at characteristic chemical shifts. The C5 carbon directly bonded to the iodine atom will experience a significant upfield shift due to the heavy atom effect, a key indicator of successful iodination.

Quantitative NMR (qNMR) spectroscopy can be employed to determine the purity of this compound with high accuracy, using an internal standard. This technique is crucial for quality control in synthetic procedures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N1-CH₃~3.6~34
C2-CH₃~2.3~13
C4-H~7.0~129
C2---~145
C4---~129
C5---~80

Note: These are predicted values and may vary based on the solvent and experimental conditions.

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

X-ray crystallography provides unparalleled insight into the precise three-dimensional arrangement of atoms in the solid state. For this compound, a single-crystal X-ray diffraction study would definitively confirm its molecular structure, including bond lengths, bond angles, and torsional angles.

The crystal structure would reveal the planarity of the imidazole ring and the orientation of the methyl and iodo substituents. Intermolecular interactions, such as hydrogen bonding (if applicable) and halogen bonding involving the iodine atom, would also be elucidated. These interactions are critical in understanding the packing of molecules in the crystal lattice and can influence the compound's physical properties, such as melting point and solubility.

Studies on related imidazole derivatives have shown that the nature and position of substituents can significantly impact the crystal packing. For instance, the introduction of an iodine atom can lead to the formation of halogen bonds (C-I···N or C-I···π interactions), which can act as a structure-directing force in the solid state. The analysis of the crystal structure of this compound would provide valuable data for crystal engineering and the design of new materials with specific solid-state properties.

Vibrational Spectroscopy (FT-IR, Raman) for Probing Molecular Interactions and Functional Groups

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful method for identifying functional groups and probing the vibrational modes of a molecule. youtube.com For this compound, these techniques provide a characteristic "fingerprint" that can be used for identification and to study intermolecular interactions.

The FT-IR spectrum is expected to show characteristic absorption bands for the C-H stretching of the methyl groups and the imidazole ring, C=N and C=C stretching vibrations of the imidazole ring, and various bending vibrations. The C-I stretching vibration would appear at a low frequency, typically in the far-infrared region, due to the heavy mass of the iodine atom.

Raman spectroscopy provides complementary information. The symmetric vibrations of the imidazole ring are often strong in the Raman spectrum. The C-I bond, being relatively polarizable, may also give rise to a noticeable Raman signal.

Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectroscopy to assign the observed bands to specific vibrational modes of the molecule. This combined approach allows for a more detailed understanding of the molecule's vibrational dynamics.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Technique
C-H Stretch (Aromatic)3100 - 3000FT-IR, Raman
C-H Stretch (Aliphatic)3000 - 2850FT-IR, Raman
C=N Stretch1650 - 1550FT-IR, Raman
C=C Stretch1550 - 1450FT-IR, Raman
C-H Bend1470 - 1350FT-IR
C-I Stretch600 - 500FT-IR, Raman

Mass Spectrometry (HRMS, MS/MS) for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula of this compound (C₅H₇IN₂). msesupplies.com

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecule. nih.govnih.gov By inducing fragmentation of the parent ion, a characteristic pattern of fragment ions is produced, which can be used to confirm the structure of the molecule. For this compound, fragmentation is likely to involve the loss of the iodine atom, methyl groups, or cleavage of the imidazole ring. The fragmentation patterns of imidazole derivatives have been studied, and typically involve the loss of small molecules like HCN or cleavage of the substituents. nih.gov

Mass spectrometry is also an invaluable tool for monitoring the progress of chemical reactions. By analyzing small aliquots of the reaction mixture over time, the consumption of reactants and the formation of products can be tracked, allowing for the optimization of reaction conditions.

Quantum Chemical Calculations (Density Functional Theory, DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a powerful tool for investigating the electronic structure, properties, and reactivity of molecules. nih.govtandfonline.com For this compound, DFT calculations can be used to:

Optimize the molecular geometry: This provides a theoretical structure that can be compared with experimental data from X-ray crystallography.

Calculate vibrational frequencies: These can be used to aid in the assignment of experimental FT-IR and Raman spectra.

Determine electronic properties: This includes the calculation of molecular orbitals (HOMO and LUMO), which provides insights into the molecule's reactivity and electronic transitions. The energy gap between the HOMO and LUMO can be related to the chemical reactivity and kinetic stability of the molecule.

Predict NMR chemical shifts: Calculated NMR parameters can be compared with experimental data to confirm structural assignments.

Generate a Molecular Electrostatic Potential (MEP) map: The MEP map illustrates the charge distribution within the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is useful for predicting sites of intermolecular interactions and chemical reactions.

DFT studies on similar imidazole systems have provided valuable insights into their reactivity and electronic properties, which can be extrapolated to understand the behavior of this compound. acs.orgnih.gov

Molecular Dynamics (MD) Simulations for Investigating Intermolecular Interactions and Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.govnih.gov For this compound, MD simulations can be employed to:

Investigate intermolecular interactions in solution: This can provide insights into how the molecule interacts with solvent molecules and other solute molecules.

Study conformational dynamics: MD simulations can explore the different conformations that the molecule can adopt over time and the energy barriers between them.

Simulate the behavior of the molecule in a biological environment: If the compound has potential biological applications, MD simulations can be used to study its interactions with biomolecules such as proteins or nucleic acids.

By simulating the movement of atoms over time, MD provides a dynamic picture of the molecule's behavior that complements the static information obtained from techniques like X-ray crystallography. These simulations are particularly useful for understanding processes that occur over a timescale that is difficult to access experimentally.

Strategic Applications of 5 Iodo 1,2 Dimethyl 1h Imidazole in Chemical Synthesis and Materials Science

5-Iodo-1,2-dimethyl-1H-imidazole as a Pivotal Building Block in Complex Organic Synthesis

This compound has proven to be an essential building block in the synthesis of intricate organic molecules, including natural products and their analogues. The presence of the iodo-substituent provides a reactive site for various cross-coupling reactions, enabling the introduction of diverse functionalities onto the imidazole (B134444) core.

An efficient and regioselective synthesis of 5-iodo-1-methylimidazole has been reported, which was subsequently utilized in the total synthesis of xestomanzamine A, a marine natural product. researchgate.net This synthesis highlights the utility of the iodinated imidazole as a key intermediate for constructing complex alkaloid structures. researchgate.net The general importance of substituted imidazoles as building blocks for molecules of biological and pharmaceutical interest is well-established. nih.gov

Furthermore, the development of a multi-gram scale synthesis of 1-(5-iodo-1H-imidazole-4-yl)pent-4-en-1-one demonstrates the role of iodo-imidazoles as crucial intermediates in drug discovery projects. orgsyn.org In this context, the iodo-imidazole derivative served as a precursor for a library of potential enzyme inhibitors. orgsyn.org The ability to functionalize the imidazole core through reactions at the iodine-bearing carbon is a key strategy in medicinal chemistry.

The versatility of iodo-imidazoles extends to their use in switchable palladium-catalyzed processes that allow for selective arylation or hydrodehalogenation, providing access to a range of substituted imidazoles. researchgate.net This controlled functionalization is critical for the systematic exploration of structure-activity relationships in drug development.

Precursor for N-Heterocyclic Carbene (NHC) Ligands and Organometallic Catalysis

N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in organometallic catalysis, and this compound serves as a valuable precursor for the synthesis of these important molecules. beilstein-journals.orgacs.org The iodinated imidazole can be converted into imidazolium (B1220033) salts, which are the direct precursors to NHCs. beilstein-journals.orgrhhz.net

The synthesis of NHC metal complexes is a cornerstone of modern catalysis, with applications in a wide array of organic transformations. acs.orgacs.org The electronic and steric properties of the NHC ligand can be fine-tuned by modifying the substituents on the imidazole ring, and the iodo-substituent on the precursor offers a handle for such modifications.

For instance, a novel series of imidazole-fused carbaporphyrinoids has been synthesized, and their facile methylation leads to cationic N-heterocyclic carbene precursors. rsc.org This demonstrates the potential for creating complex, specialized NHC ligands starting from appropriately functionalized imidazoles. The development of new and efficient routes to imidazolium salts, the precursors for NHCs, is an active area of research. beilstein-journals.org

Integration of this compound Moieties into Functional Materials (e.g., Ionic Liquids, Polymers)

The unique properties of the imidazole ring have led to its incorporation into various functional materials, including ionic liquids (ILs) and polymers. mdpi.comnih.govresearchgate.net Imidazolium-based ionic liquids are among the most widely studied due to their tunable properties, such as thermal stability, conductivity, and solvency. researchgate.netsci-hub.se The introduction of a this compound moiety can be a strategic step in designing ILs with specific functionalities.

Ionic liquids are finding applications in diverse areas, from their use as green solvents to their role in the fabrication of high-performance polymer composites. mdpi.com The imidazole ring can be readily ionized to form the cationic part of an ionic liquid. researchgate.net The presence of an iodo-group on the imidazole ring opens up possibilities for post-synthesis modification of the ionic liquid, allowing for the attachment of other functional groups or for its integration into a polymer backbone.

Poly(ionic liquid)s (PILs), which are polymers containing ionic liquid species, are a promising class of materials. sci-hub.se The incorporation of imidazolium moieties is a common strategy in the design of PILs. sci-hub.se By using a precursor like this compound, it is possible to create PILs with tailored properties for applications in areas such as membranes, sensors, and energy storage. nih.gov The ability to functionalize the polymer after its formation via reactions at the iodo-position adds another layer of versatility to this approach.

Utility of this compound in the Synthesis of Iodonium (B1229267) Salts and Related Hypervalent Iodine Reagents

Hypervalent iodine reagents have gained significant traction in organic synthesis due to their unique reactivity and environmentally benign nature. chim.itresearchgate.nettandfonline.comorganic-chemistry.org this compound can serve as a precursor for the synthesis of diaryliodonium salts and other hypervalent iodine compounds. rhhz.netchemrxiv.org

Diaryliodonium salts are versatile arylating agents used in a variety of organic transformations. rhhz.net A one-pot synthesis of diarylimidazolium salts using diaryliodonium salts as the arylating reagents has been developed, showcasing the interplay between these two classes of compounds. rhhz.net The synthesis of novel imidazole-containing cyclic iodonium salts has been achieved through the oxidative cyclization of 1-phenyl-5-iodoimidazole. chemrxiv.org These cyclic iodonium salts have demonstrated reactivity in heterocyclization reactions. chemrxiv.org

The development of new hypervalent iodine(III) reagents is an active area of research, with applications in the formation of carbon-carbon and carbon-heteroatom bonds. chim.itnih.gov The use of an iodinated imidazole as a starting material provides a pathway to novel hypervalent iodine reagents with tailored reactivity, potentially incorporating the imidazole moiety into the final product or using it to direct the reactivity of the reagent.

Probes for Research in Chemical Biology (excluding clinical applications)

Chemical probes are essential tools for dissecting complex biological processes. nih.govscispace.comchemicalprobes.org Small molecules that can selectively interact with a biological target can help to elucidate its function. nih.gov The imidazole scaffold is a common feature in biologically active molecules and can be a valuable starting point for the development of chemical probes. nih.gov

The this compound can be a useful building block in the synthesis of such probes. The iodo-group can serve as a reactive handle for the introduction of reporter groups, such as fluorophores or affinity tags, which are necessary for visualizing and identifying the biological targets of the probe. nih.gov

For example, the synthesis of molecules designed to mimic natural products often involves the use of functionalized building blocks like iodo-imidazoles. researchgate.netorgsyn.org These synthetic analogues can then be used as probes to study the biological pathways affected by the natural product. The ability to systematically modify the structure of the probe, for which the iodo-imidazole is a key starting point, is crucial for optimizing its potency and selectivity. scispace.com

Derivatization and Scaffold Functionalization of 5 Iodo 1,2 Dimethyl 1h Imidazole

Modification of the Imidazole (B134444) Ring through Directed Metalation and Subsequent Quenching

Directed metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. In the context of 5-iodo-1,2-dimethyl-1H-imidazole, this approach typically involves the use of a strong base, such as an organolithium reagent, to deprotonate a specific position on the imidazole ring, creating a highly reactive organometallic intermediate. This intermediate can then be "quenched" with various electrophiles to introduce a wide array of functional groups.

While direct metalation of this compound is not extensively detailed in the provided search results, the principles can be inferred from related imidazole chemistries. For instance, the synthesis of a 5-lithioimidazole derivative from 5-iodo-1-methylimidazole has been utilized in the synthesis of the marine natural product xestomanzamine A. researchgate.net This suggests that the iodine atom on the imidazole ring can direct metalation or be involved in a metal-halogen exchange to create a nucleophilic carbon at the C-5 position. This lithiated intermediate can then react with electrophiles.

A general representation of this process is outlined below:

ReagentElectrophileProduct
n-ButyllithiumCarbon dioxide5-carboxy-1,2-dimethyl-1H-imidazole
n-ButyllithiumAldehydes/Ketones5-(hydroxyalkyl)-1,2-dimethyl-1H-imidazole
n-ButyllithiumAlkyl halides5-alkyl-1,2-dimethyl-1H-imidazole

This table represents potential reactions based on general principles of directed metalation and may not reflect experimentally verified outcomes for this compound.

Functionalization at the Nitrogen Atoms of this compound

The imidazole ring contains two nitrogen atoms, and while one is already methylated in this compound, the other nitrogen (N-3) possesses a lone pair of electrons and can act as a nucleophile. This allows for functionalization through alkylation, arylation, or acylation reactions.

The reactivity of the nitrogen atoms is a fundamental aspect of imidazole chemistry. nih.gov In many synthetic routes for imidazole derivatives, the nitrogen atoms are key sites for introducing substituents that can modulate the compound's biological and chemical properties. For example, N-alkylation of imidazole intermediates is a common step in the synthesis of various biologically active molecules. orgsyn.org

ReagentReaction TypeProduct
Alkyl halide (e.g., methyl iodide)N-Alkylation1,2,3-trimethyl-5-iodo-1H-imidazolium iodide
Aryl halide (e.g., fluorobenzene) with catalystN-Arylation1-aryl-2,3-dimethyl-5-iodo-1H-imidazolium salt
Acyl chloride (e.g., acetyl chloride)N-Acylation3-acetyl-1,2-dimethyl-5-iodo-1H-imidazolium chloride

This table illustrates potential functionalization reactions at the nitrogen atom of this compound based on general imidazole reactivity.

Side-Chain Elaboration and Modification of the Methyl Groups in this compound

The methyl groups at the C-2 and N-1 positions of this compound can also be sites for further chemical modification, although this is often more challenging than functionalizing the ring itself. Strategies for side-chain elaboration might involve radical reactions or oxidation to introduce new functional groups.

For instance, the methyl group could potentially be halogenated using reagents like N-bromosuccinimide (NBS) under radical conditions, followed by nucleophilic substitution to introduce a variety of functionalities. Alternatively, oxidation of the methyl group could lead to the formation of an aldehyde or carboxylic acid, providing a handle for further synthetic transformations.

Reaction TypeReagentIntermediate/Product
Radical HalogenationN-Bromosuccinimide (NBS), light/heat2-(bromomethyl)-5-iodo-1-methyl-1H-imidazole
OxidationPotassium permanganate (B83412) (KMnO4)5-iodo-1-methyl-1H-imidazole-2-carboxylic acid

This table provides hypothetical examples of side-chain modifications of the methyl groups.

Synthesis of Poly-functionalized Imidazole Derivatives from this compound

The presence of the iodo group on the imidazole ring of this compound makes it an excellent substrate for transition-metal-catalyzed cross-coupling reactions. These powerful reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of highly complex and poly-functionalized imidazole derivatives.

Common cross-coupling reactions that can be employed include the Suzuki, Heck, and Sonogashira reactions. These methods have been successfully applied to other iodo-imidazole systems and are expected to be applicable to this compound. For example, a palladium-catalyzed process has been optimized for the selective arylation of the imidazole backbone. researchgate.net

Reaction TypeCoupling PartnerCatalystProduct
Suzuki CouplingArylboronic acidPalladium catalyst5-aryl-1,2-dimethyl-1H-imidazole
Heck CouplingAlkenePalladium catalyst5-alkenyl-1,2-dimethyl-1H-imidazole
Sonogashira CouplingTerminal alkynePalladium/Copper catalyst5-alkynyl-1,2-dimethyl-1H-imidazole

This table showcases prominent cross-coupling reactions for the synthesis of poly-functionalized imidazoles from this compound.

Design and Synthesis of Conjugates Incorporating the this compound Core

The this compound core can be incorporated into larger molecular architectures to create conjugates with specific biological or material properties. The functional handles introduced through the derivatization strategies mentioned above can be used to link the imidazole moiety to other molecules, such as peptides, polymers, or fluorescent dyes.

For example, the synthesis of conjugates is a key strategy in drug discovery. The iodo group can be transformed into other functional groups suitable for bioconjugation, such as an azide (B81097) or an alkyne for "click chemistry" reactions. This approach allows for the late-stage modification of complex molecules. nih.gov

Conjugation StrategyFunctionalized ImidazoleConjugate PartnerResulting Conjugate
Click Chemistry5-azido-1,2-dimethyl-1H-imidazoleAlkyne-containing peptidePeptide-imidazole conjugate
Amide Coupling5-carboxy-1,2-dimethyl-1H-imidazoleAmine-functionalized polymerPolymer-imidazole conjugate
Sonogashira Coupling5-ethynyl-1,2-dimethyl-1H-imidazoleAzido-functionalized dyeDye-imidazole conjugate

This table provides examples of how the this compound core can be used to design and synthesize various conjugates.

Future Perspectives and Advanced Research Trajectories for 5 Iodo 1,2 Dimethyl 1h Imidazole

Sustainable and Environmentally Benign Synthetic Routes

The development of green and sustainable synthetic methods is a cornerstone of modern chemistry, and the synthesis of 5-iodo-1,2-dimethyl-1H-imidazole is no exception. Traditional iodination methods often involve harsh reagents and produce significant waste. Current research is therefore focused on creating more environmentally friendly pathways.

One promising approach involves the use of ionic liquids (ILs) as both solvents and catalysts. tandfonline.com ILs are known for their low vapor pressure, thermal stability, and recyclability, making them attractive alternatives to volatile organic solvents. tandfonline.com For instance, a microwave-assisted synthesis of benzimidazole (B57391) derivatives has been achieved using the ionic liquid [EtPy][BF4], which resulted in high yields and short reaction times. tandfonline.com Another green approach utilizes natural catalysts, such as Syzygium cumini seed extract, for the one-pot synthesis of triaryl imidazoles. rasayanjournal.co.in This method boasts high yields, low cost, and is environmentally benign. rasayanjournal.co.in

Furthermore, the direct C-H iodination of imidazoles using molecular iodine in the presence of an oxidizing agent presents a more atom-economical route. Research into optimizing these conditions, perhaps through photoredox catalysis or electrochemistry, could lead to even more sustainable processes. The goal is to minimize waste, reduce energy consumption, and utilize renewable resources, aligning the synthesis of this compound with the principles of green chemistry.

Development of Novel Catalytic Systems Utilizing this compound Derivatives

Derivatives of this compound are being explored for their potential in catalysis. The imidazole (B134444) core can be functionalized to create N-heterocyclic carbene (NHC) ligands, which are highly effective in stabilizing metal centers in catalytic complexes. These NHC-metal complexes have shown remarkable activity in a variety of cross-coupling reactions.

For example, novel PEPPSI-type NHC-Pd(II) metallosurfactants derived from 1H-imidazole-4,5-dicarboxylic acid have been synthesized and shown to be effective catalysts in Suzuki-Miyaura reactions in aqueous media. nih.gov The presence of the iodo-substituent on the imidazole ring of this compound provides a convenient handle for further functionalization, allowing for the fine-tuning of the electronic and steric properties of the resulting NHC ligands. This tunability is crucial for optimizing catalytic activity and selectivity for specific transformations.

Future research in this area will likely focus on:

Expanding the scope of catalytic reactions: Investigating the use of these NHC-metal complexes in other important reactions such as C-N and C-O cross-coupling, metathesis, and polymerization.

Developing recyclable catalysts: Immobilizing the catalytic complexes on solid supports to facilitate catalyst recovery and reuse, thereby enhancing the sustainability of the process.

Understanding reaction mechanisms: Utilizing computational and experimental techniques to elucidate the catalytic cycle and identify key intermediates, which will aid in the rational design of more efficient catalysts.

Exploration of Advanced Applications in Niche Chemical Fields (e.g., sensing, advanced materials)

The unique electronic properties of the imidazole ring, combined with the heavy iodine atom, make this compound and its derivatives promising candidates for applications in chemical sensing and advanced materials.

Chemical Sensing: The imidazole moiety can act as a binding site for various analytes, and the iodo-substituent can influence the photophysical properties of the molecule. This allows for the design of fluorescent or colorimetric sensors. For instance, changes in the fluorescence emission of a this compound-based sensor upon binding to a specific metal ion or anion could form the basis of a highly selective and sensitive detection method.

Advanced Materials: The ability of imidazole derivatives to self-assemble and form ordered structures makes them attractive building blocks for advanced materials. The iodo-group can participate in halogen bonding, a non-covalent interaction that can be used to direct the assembly of molecules into specific architectures. This could lead to the development of novel liquid crystals, porous organic frameworks (POFs), and other functional materials with applications in gas storage, separation, and electronics. Research has shown that imidazole-based compounds are utilized in the corrosion and material industry. tandfonline.com

Machine Learning and AI-Assisted Design of this compound-Based Compounds

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical research. mdpi.com These computational tools can accelerate the discovery and optimization of new compounds by predicting their properties and suggesting promising synthetic routes. mdpi.com

In the context of this compound, ML models can be trained on existing data to:

Predict bioactivity: By analyzing the structural features of a library of imidazole derivatives and their corresponding biological activities, ML models can predict the potential of new, unsynthesized compounds as, for example, anticancer agents. nih.govsemanticscholar.org

Optimize reaction conditions: AI algorithms can analyze vast datasets of chemical reactions to identify the optimal conditions for the synthesis of this compound and its derivatives, leading to higher yields and purity.

Design novel catalysts: ML can be used to design new NHC ligands with tailored electronic and steric properties for specific catalytic applications. mdpi.com By learning from the performance of existing catalysts, these models can propose novel ligand structures with enhanced activity and selectivity. mdpi.com

The use of AI and ML will undoubtedly accelerate the pace of research and development related to this compound, enabling the rapid identification of new applications and the optimization of existing ones.

Interdisciplinary Research Synergies Involving this compound

The full potential of this compound can only be realized through interdisciplinary collaboration. The diverse applications of this compound necessitate a synergistic approach involving chemists, biologists, materials scientists, and computational scientists.

Key areas for interdisciplinary research include:

Medicinal Chemistry: Collaboration between synthetic chemists and biologists is crucial for the design and evaluation of new imidazole-based therapeutic agents. nih.govresearcher.life This includes in silico screening, in vitro testing, and in vivo studies to assess the efficacy and safety of new drug candidates. nih.govresearcher.life

Materials Science: The development of new materials based on this compound will require close collaboration between synthetic chemists and materials scientists. This will involve the design and synthesis of novel building blocks and the characterization of the resulting materials' properties.

Computational Science: The integration of computational modeling and experimental work is essential for accelerating the discovery process. mdpi.com Computational chemists can use AI and ML to guide the design of new compounds and predict their properties, while experimentalists can synthesize and test these compounds to validate the computational predictions. mdpi.com

By fostering these interdisciplinary synergies, the scientific community can unlock the full potential of this compound and pave the way for exciting new discoveries and technologies.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 5-iodo-1,2-dimethyl-1H-imidazole?

  • Methodological Answer :

  • Direct Iodination : Adapting protocols from diiodo-imidazole synthesis (e.g., iodine with oxidizing agents like H₂O₂ or NaOCl) can introduce iodine at the 5-position. For example, highlights iodination of imidazole derivatives using iodine and oxidizing agents .

  • Suzuki Coupling : demonstrates that 5-bromo-1,2-dimethyl-1H-imidazole reacts with aryl boronic acids under ultrasonic irradiation (Pd(OAc)₂ catalyst, K₃PO₄ base, dioxane/H₂O solvent) to form biaryl derivatives. A similar approach could replace bromine with iodine via cross-coupling .

  • Regioselective Halogenation : Starting from 1,2-dimethyl-1H-imidazole, selective iodination at the 5-position may require optimization of reaction conditions (e.g., solvent, temperature) to avoid regioisomers, as seen in bromination studies ( , Table 2) .

    • Data Reference :
  • Optimal conditions for bromination (DMF, NBS, 2.5 equiv, 6 h, 80% yield) can guide iodination optimization .

Q. How can this compound be characterized?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR can confirm substitution patterns. For example, in , aryl protons in imidazole derivatives appear as distinct singlets or doublets in the aromatic region .

  • X-ray Crystallography : Use SHELX for structure refinement (e.g., SHELXL for small-molecule refinement, SHELXS for solution) . ORTEP-3 provides graphical visualization of thermal ellipsoids and molecular geometry .

  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and halogen isotopic patterns.

    • Data Reference :
  • reports 93% yield and full spectroscopic characterization (¹H/¹³C NMR, MS) for analogous Suzuki-coupled imidazoles .

Advanced Research Questions

Q. How can regioselectivity challenges during iodination be addressed?

  • Methodological Answer :

  • Directed Metalation : Use organometallic reagents (e.g., iPrMgCl) to selectively dehalogenate intermediates. achieved selective debromination of 4,5-dibromo-1,2-dimethyl-1H-imidazole using iPrMgCl (83% yield of 4-bromo isomer) .

  • Solvent and Catalyst Screening : As in , DMF enhanced bromination yields (Table 2), suggesting polar aprotic solvents may favor iodination .

  • Computational Guidance : DFT calculations can predict reactive sites for iodine substitution based on electron density maps.

    • Data Reference :
  • Selective debromination with iPrMgCl in THF at –25°C (78–83% yield) .

Q. What computational strategies predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : Use tools like AutoDock Vina to simulate binding to target proteins (e.g., EGFR kinase in ). Derivatives with bulky iodine may exhibit steric effects in binding pockets .

  • ADMET Analysis : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, bioavailability). highlights thiazole-imidazole hybrids with moderate toxicity profiles .

    • Data Reference :
  • In , imidazole derivatives showed IC₅₀ values <10 μM in cytotoxicity assays, validated via docking scores .

Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved for this compound?

  • Methodological Answer :

  • High-Resolution Refinement : SHELXL handles twinned data and high-resolution structures effectively. notes its niche use in macromolecular refinement against twinned data .

  • Disorder Modeling : Use PART instructions in SHELX to model disordered iodine atoms or methyl groups.

    • Data Reference :
  • SHELX refinement in resolved challenges in small-molecule crystallography dating back to photographic data .

Application-Oriented Questions

Q. What are the potential applications of this compound in medicinal chemistry?

  • Methodological Answer :

  • Kinase Inhibitors : Analogous to 4-bromo-1,2-dimethyl-1H-imidazole (), iodine’s electron-withdrawing properties may enhance binding to ATP pockets in kinases .

  • Antimicrobial Agents : Imidazole derivatives in and show activity against pathogens; iodine’s size and electronegativity could improve potency .

    • Data Reference :
  • lists imidazole derivatives with antimicrobial and anticancer applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.